3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol
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Overview
Description
3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol is a highly hindered chiral compound derived from binaphthol. It is known for its significant steric hindrance due to the presence of bulky tert-butyl groups. This compound is often used in the synthesis of chiral phosphoric acids, which are valuable in asymmetric catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol involves the direct arylation of the C–F bonds in optically pure 3,3’-difluoro-binaphthol derivatives with (2,4,6-tri-tert-butylphenyl)magnesium bromide. This reaction is a key transformation that avoids the need for optical resolution chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol primarily undergoes arylation reactions. The presence of bulky tert-butyl groups provides significant steric hindrance, making it less reactive towards other types of reactions such as oxidation or reduction.
Common Reagents and Conditions
Arylating Agent: (2,4,6-tri-tert-butylphenyl)magnesium bromide
Solvent: Typically, anhydrous solvents like tetrahydrofuran (THF) are used.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Major Products
The major product of the arylation reaction is the highly hindered 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol itself .
Scientific Research Applications
3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol is primarily used in the field of asymmetric catalysis. It serves as a precursor for the synthesis of chiral phosphoric acids, which are valuable catalysts in various asymmetric transformations. These catalysts are used in:
Organic Synthesis: Facilitating enantioselective reactions.
Pharmaceutical Industry: Synthesis of chiral drugs.
Material Science: Development of chiral materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol in catalysis involves the activation of substrates through hydrogen bonding or other non-covalent interactions. The bulky tert-butyl groups create a chiral environment, which induces enantioselectivity in the catalytic process. The molecular targets are typically prochiral substrates that are transformed into chiral products through the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol-derived phosphoric acids
- 2,4,6-Tri-tert-butylphenol
- 2,4,6-Tri-tert-butyl-1-hydroxybenzene
Uniqueness
The uniqueness of 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol lies in its high steric hindrance and its ability to induce high enantioselectivity in catalytic reactions. Compared to other similar compounds, it offers a more rigid and sterically demanding environment, which is beneficial for certain types of asymmetric transformations .
Properties
Molecular Formula |
C56H70O2 |
---|---|
Molecular Weight |
775.2 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(2,4,6-tritert-butylphenyl)naphthalen-1-yl]-3-(2,4,6-tritert-butylphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C56H70O2/c1-51(2,3)35-29-41(53(7,8)9)45(42(30-35)54(10,11)12)39-27-33-23-19-21-25-37(33)47(49(39)57)48-38-26-22-20-24-34(38)28-40(50(48)58)46-43(55(13,14)15)31-36(52(4,5)6)32-44(46)56(16,17)18/h19-32,57-58H,1-18H3 |
InChI Key |
VWFUCVWDRUGRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C(C)(C)C)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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